N1-Cyclopropyl-N1-(isoquinolin-1-ylmethyl)ethane-1,2-diamine
Description
N1-Cyclopropyl-N1-(isoquinolin-1-ylmethyl)ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring a cyclopropyl group and an isoquinolin-1-ylmethyl substituent on one nitrogen atom. The isoquinoline moiety, a bicyclic aromatic system, confers electron-withdrawing properties and may enhance binding interactions in biological systems or coordination chemistry.
Properties
IUPAC Name |
N'-cyclopropyl-N'-(isoquinolin-1-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c16-8-10-18(13-5-6-13)11-15-14-4-2-1-3-12(14)7-9-17-15/h1-4,7,9,13H,5-6,8,10-11,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVJRNMILREGIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC2=NC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclopropyl-N1-(isoquinolin-1-ylmethyl)ethane-1,2-diamine typically involves multiple steps, starting with the preparation of the isoquinolinylmethyl intermediate. This intermediate is then reacted with cyclopropylamine and ethane-1,2-diamine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N1-Cyclopropyl-N1-(isoquinolin-1-ylmethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in various substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
N1-Cyclopropyl-N1-(isoquinolin-1-ylmethyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-Cyclopropyl-N1-(isoquinolin-1-ylmethyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Ethane-1,2-diamine Derivatives
Substituent Effects on Physicochemical Properties
- Cyclopropyl vs. Aliphatic Groups : Cyclopropyl substituents (as in the target compound and ) introduce steric hindrance and metabolic stability compared to linear aliphatic groups (e.g., isopropyl in or ethyl in ). This may reduce rotational freedom and enhance binding specificity in biological targets .
- Aromatic Systems: The isoquinoline group in the target compound is a bulkier, more electron-deficient aromatic system compared to quinoline (), furan (), or thiazole (). This could lower solubility but improve π-π stacking interactions in drug-receptor binding or catalytic coordination .
- Heterocyclic vs. Benzyl Substituents: Furanyl and thiazolyl groups () improve aqueous solubility due to polar heteroatoms, whereas methoxybenzyl () or isoquinolinyl groups may prioritize lipophilicity and membrane permeability .
Key Contrasts and Limitations
- Solubility vs.
- Synthetic Complexity: Cyclopropyl and isoquinolinyl groups may necessitate multi-step synthesis, contrasting with simpler aliphatic substituents (e.g., ’s diethyl derivatives) .
Biological Activity
N1-Cyclopropyl-N1-(isoquinolin-1-ylmethyl)ethane-1,2-diamine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, efficacy against different biological targets, and relevant case studies.
Research indicates that this compound exhibits several biological activities:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Anticancer Activity : Preliminary studies suggest that it may have cytotoxic effects against various cancer cell lines. For instance, it displayed significant activity against A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cell lines at micromolar concentrations.
Efficacy Against Cancer Cell Lines
A summary of the anticancer activity is presented in the following table:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A549 | 10 | Moderate cytotoxicity |
| HeLa | 12 | Moderate cytotoxicity |
| B16F10 | 15 | Moderate cytotoxicity |
These findings indicate a promising profile for further development as an anticancer agent.
Study 1: Anticancer Efficacy
In a study conducted by researchers at the North Caucasus Federal University, this compound was tested against multiple cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly compared to control groups. The study concluded that the compound could be a lead candidate for developing new anticancer therapies.
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells, suggesting a possible route for therapeutic application in oncology.
Toxicology and Safety Profile
The safety profile of this compound has also been assessed. Initial toxicological evaluations indicate low acute toxicity; however, further studies are necessary to fully understand its long-term effects and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
